molecular formula C10H15BO4 B1603126 (4-(2-Ethoxyethoxy)phenyl)boronic acid CAS No. 279262-15-6

(4-(2-Ethoxyethoxy)phenyl)boronic acid

Cat. No. B1603126
M. Wt: 210.04 g/mol
InChI Key: CPKQGDUGMWMRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • “(4-(2-Ethoxyethoxy)phenyl)boronic acid” is a boronic acid derivative with the chemical formula C<sub>8</sub>H<sub>11</sub>BO<sub>4</sub>.

  • It contains a phenyl ring substituted with two ethoxyethoxy groups and a boronic acid functional group.

  • Boronic acids are known for their ability to form reversible complexes with diols (compounds containing two hydroxyl groups), making them useful in various applications.





  • Synthesis Analysis



    • The synthesis of boronic acids often involves coupling reactions, such as the Suzuki–Miyaura coupling.

    • In the case of “(4-(2-Ethoxyethoxy)phenyl)boronic acid,” specific synthetic methods would need to be explored from relevant literature.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>8</sub>H<sub>11</sub>BO<sub>4</sub>.

    • The compound likely adopts a trigonal planar geometry around the boron atom.





  • Chemical Reactions Analysis



    • Boronic acids participate in Suzuki–Miyaura cross-coupling reactions, forming carbon–carbon bonds.

    • They can also coordinate with diols, amino alcohols, and other Lewis bases.





  • Physical And Chemical Properties Analysis



    • The compound likely has a melting point around 121–128°C.

    • It forms stable cyclic esters with diols.

    • Further detailed properties would require experimental data or literature references.




  • Scientific Research Applications

    Carbohydrate Recognition and Complexing

    • Boronic acids, including derivatives similar to (4-(2-Ethoxyethoxy)phenyl)boronic acid, have been found to bind efficiently to carbohydrates in neutral water. This property is significant for the development of oligomeric receptors and sensors targeting cell-surface glycoconjugates (Dowlut & Hall, 2006).

    Structural Investigations and Complex Formation

    • Studies have detailed the structural aspects of boronic acid derivatives, including interactions in boronic acids and esters, which are important for molecular recognition and chemosensing applications (Zhu et al., 2006).

    Fluorescence Quenching and Photophysical Properties

    • Research on boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has explored their fluorescence quenching properties in various solvents, which can be leveraged in developing sensing applications (Geethanjali et al., 2015).

    Decarboxylative Borylation

    • Nickel-catalyzed processes have been developed to replace carboxylic acids with boronate esters, useful in drug discovery and the synthesis of complex molecules (Li et al., 2017).

    Catalysis and Chemical Reactions

    • Boronic acids are employed as catalysts in various chemical reactions, such as the dehydrative condensation between carboxylic acids and amines, highlighting their role in synthetic chemistry (Wang et al., 2018).

    Nanomaterials and Drug Delivery

    • Boronic acids are integrated into nanomaterials for targeted drug delivery, exploiting their ability to react with various biological markers and disease-related substances (Stubelius et al., 2019).

    Boronic Acid Polymers in Biomedical Applications

    • Boronic acid-containing polymers have been used for treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in biomedical applications (Cambre & Sumerlin, 2011).

    Safety And Hazards



    • Avoid inhalation, skin contact, and eye contact.

    • Use personal protective equipment and ensure adequate ventilation.

    • Remove all sources of ignition.




  • Future Directions



    • Research on boronic acids continues to explore their applications in sensing, drug delivery, and materials science.

    • Investigating novel boronic acid derivatives and their reactivity remains an active area of study.




    Please note that specific details and references would need to be obtained from relevant scientific literature. If you have any further questions or need additional information, feel free to ask!


    properties

    IUPAC Name

    [4-(2-ethoxyethoxy)phenyl]boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15BO4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6,12-13H,2,7-8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CPKQGDUGMWMRNE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(C=C1)OCCOCC)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15BO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10631081
    Record name [4-(2-Ethoxyethoxy)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10631081
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    210.04 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-(2-Ethoxyethoxy)phenyl)boronic acid

    CAS RN

    279262-15-6
    Record name [4-(2-Ethoxyethoxy)phenyl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10631081
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4-(2-Ethoxyethoxy)phenyl)boronic acid
    Reactant of Route 2
    Reactant of Route 2
    (4-(2-Ethoxyethoxy)phenyl)boronic acid
    Reactant of Route 3
    Reactant of Route 3
    (4-(2-Ethoxyethoxy)phenyl)boronic acid
    Reactant of Route 4
    Reactant of Route 4
    (4-(2-Ethoxyethoxy)phenyl)boronic acid
    Reactant of Route 5
    Reactant of Route 5
    (4-(2-Ethoxyethoxy)phenyl)boronic acid
    Reactant of Route 6
    Reactant of Route 6
    (4-(2-Ethoxyethoxy)phenyl)boronic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.